

Physicochemical properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: 1,4-Di-Boc-2-piperazineacetic acid

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An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

Introduction

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as 1,4-di-Boc-piperazine-2-carboxylic acid, is a pivotal chiral building block in modern synthetic and medicinal chemistry. Its rigidified piperazine core, orthogonally protected at both nitrogen atoms, and the presence of a reactive carboxylic acid handle make it an exceptionally valuable scaffold. This molecule is instrumental in the development of constrained peptide mimetics, serving as a non-natural amino acid to enhance proteolytic stability and enforce specific conformations.^{[1][2]} Furthermore, it acts as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase and viral protease inhibitors.^[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its observed characteristics, provide field-proven experimental protocols for their validation, and discuss how these properties directly influence its application in research and drug development. This document is intended for researchers, scientists, and process chemists who require a deep and practical understanding of this versatile synthetic intermediate.

Chemical Identity and Structure

The structural foundation of this molecule is a piperazine-2-carboxylic acid core. The two nitrogen atoms are protected with the acid-labile tert-butoxycarbonyl (Boc) group. This di-protection strategy is crucial; it prevents unwanted side reactions such as self-condensation and allows for precise, controlled manipulations at the carboxylic acid function.

The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual (R) or (S) enantiomers. The specific stereoisomer used is critical for its biological applications, dictating the three-dimensional orientation of the final molecule.

Table 1: Chemical Identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Identifier	Value	References
IUPAC Name	1,4-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid	[3]
Molecular Formula	C ₁₅ H ₂₆ N ₂ O ₆	[2][3][4]
Molecular Weight	330.38 g/mol	[2][3][4]
CAS Number (Racemic)	175854-42-5	[5]
CAS Number (General)	181955-79-3	[2][4]
CAS Number (R)-enantiomer	173774-48-6	[3]
CAS Number (S)-enantiomer	175854-43-6	[5]

A note on conflicting data: While one source suggests a molecular formula of C₁₅H₂₅N₃O₆, this is inconsistent with the known structure and is overridden by multiple authoritative sources confirming C₁₅H₂₆N₂O₆. [3][4][5]

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and formulation potential.

Table 2: Summary of Key Physicochemical Properties

Property	Observed Value / Range	Comments
Appearance	White to off-white crystalline powder/solid.	[2][5]
Melting Point	128-132°C (with decomposition)[5] or 142-148°C	The discrepancy may reflect differences in enantiomeric purity or analytical method.
Solubility	Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water.	[5]
Acidity (pKa)	Not experimentally reported. Estimated range: 2.0 - 4.5.	Based on typical values for N-protected α -amino acids.[6]

Melting Point: An Indicator of Purity and Stability

The melting point is a critical first indicator of a compound's purity. The literature presents two distinct ranges: 128-132°C (with decomposition) and 142-148°C.[5] This variance is significant and likely stems from two primary factors:

- **Stereoisomeric Content:** A pure enantiomer will typically exhibit a sharp, higher melting point compared to a racemic mixture or a sample with lower enantiomeric excess. The formation of a racemic compound versus a conglomerate can influence the melting behavior.
- **Thermal Decomposition:** The observation of decomposition suggests that the molecule may begin to break down at its melting point, likely through the loss of a Boc group (releasing isobutylene and CO₂). The rate of heating during analysis can affect the observed temperature of this decomposition.

For rigorous process control, Differential Scanning Calorimetry (DSC) is the preferred method for characterizing the thermal behavior of this compound.

Solubility Profile: The Interplay of Polarity and Steric Hindrance

The solubility of this compound is a classic example of competing structural features. The two bulky, nonpolar tert-butyl groups create a hydrophobic shield around the piperazine core, rendering the molecule insoluble in water.^[5] Conversely, these same groups, along with the piperazine ring, allow for favorable van der Waals interactions with a range of organic solvents. Its free solubility in common polar aprotic solvents like DCM, THF, and DMF makes it highly versatile for a wide array of synthetic transformations, particularly peptide coupling reactions which are often performed in DMF.^[5]

Acidity (pKa): The Key to Reactivity

While no experimental pKa value is published for this specific molecule, we can make an expert estimation based on analogous structures. The pKa of the carboxylic acid group in standard α -amino acids typically falls between 1.8 and 2.4.^[6] The electron-withdrawing nature of the adjacent N-Boc carbamate group is expected to stabilize the carboxylate conjugate base, thereby increasing the acidity relative to a simple alkyl carboxylic acid. However, the precise value is influenced by the overall electronic environment of the piperazine ring. An estimated pKa in the range of 2.0 to 4.5 is chemically reasonable. This acidity level confirms that the molecule will exist as a carboxylate anion in neutral to basic aqueous solutions and as the protonated carboxylic acid under acidic conditions.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a public repository of spectra for this exact compound is not available, its structure allows for clear prediction of its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to be complex due to the conformational rigidity of the piperazine ring and the potential for rotamers around the N-Boc amide bonds.
 - tert-Butyl Protons: Two large singlets would be expected around δ 1.4-1.5 ppm, integrating to 9 protons each (18H total). The slight difference in their chemical environment may make these signals distinct or overlapping.

- Piperazine Ring Protons: A series of complex multiplets would appear between δ 2.8-4.5 ppm. The proton at the C2 position (α to the carboxyl group) would likely be the most downfield of this group.
- Carboxylic Acid Proton: A broad singlet, typically appearing far downfield ($\delta > 10$ ppm), which is exchangeable with D_2O .
- ^{13}C NMR:
 - Carbonyl Carbons: Three distinct signals are expected in the downfield region: two for the Boc carbamates around δ 154-156 ppm and one for the carboxylic acid at $\delta > 170$ ppm.
 - tert-Butyl Carbons: Two signals for the quaternary carbons (δ 80 ppm) and two for the methyl carbons (δ 28 ppm).
 - Piperazine Ring Carbons: Four signals for the ring carbons would be expected in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups:

- O-H Stretch: A very broad band from the carboxylic acid, typically centered around ~ 3000 cm^{-1} .
- C-H Stretch: Sharp peaks just below 3000 cm^{-1} from the alkyl groups.
- C=O Stretch: This is the most prominent feature. A strong, sharp absorption band for the Boc carbonyls is expected around $1690-1710$ cm^{-1} . The carboxylic acid carbonyl will likely appear in a similar region, often broadened and overlapping.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the molecule is expected to be observed in negative ion mode.

- $[M-H]^-$: The deprotonated molecule would have an m/z of 329.17.

- Fragmentation: A characteristic loss of one Boc group (100 Da) or isobutylene (56 Da) from the parent ion is a common fragmentation pathway for N-Boc protected compounds.

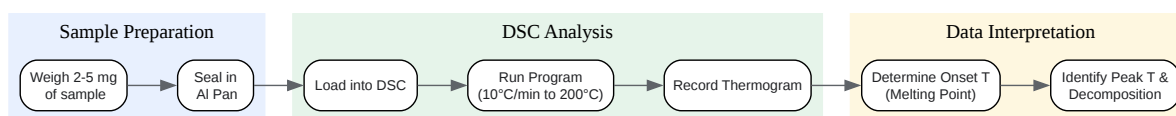
Experimental Protocols for Property Determination

To ensure batch-to-batch consistency and to generate reliable data for process development, the following standardized protocols are recommended.

Protocol: Determination of Melting Point by DSC

This method provides a more detailed thermal profile than a simple melting point apparatus.

- Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.
- Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Set the temperature program to ramp from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).
- Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and any subsequent exothermic events (indicating decomposition) should be recorded.
- Validation: The protocol is self-validating through the use of a calibrated instrument and certified reference standards (e.g., indium) to confirm temperature accuracy.



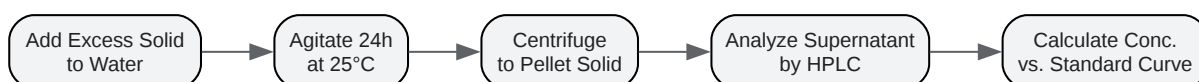
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Caption: Workflow for DSC analysis.

Protocol: Determination of Aqueous Solubility by HPLC

This shake-flask method coupled with HPLC analysis is a gold standard for determining solubility.

- **Sample Preparation:** Add an excess amount of the compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and inject it into a calibrated HPLC system with a UV detector.
- **Calculation:** The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound dissolved in an organic solvent (e.g., acetonitrile).
- **Validation:** The use of a multi-point calibration curve and ensuring the presence of excess solid at the end of the experiment validates the protocol.



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Caption: Protocol for solubility determination.

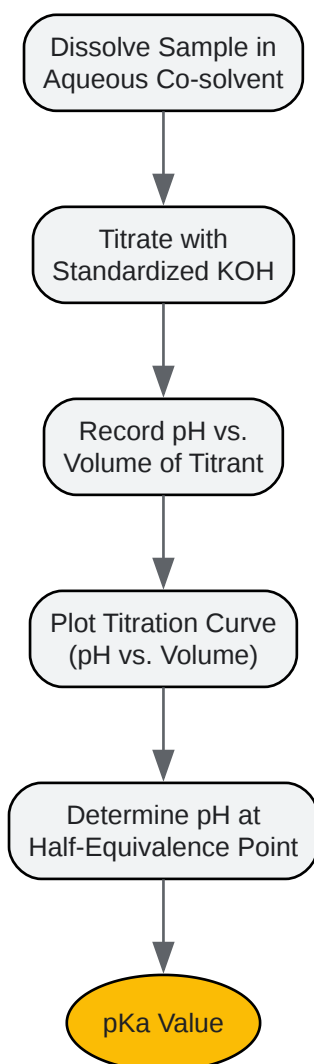
Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the change in pH as a function of added titrant to determine the dissociation constant.

- **Sample Preparation:** Dissolve a precisely weighed amount of the compound (e.g., 33 mg) in a mixture of water and a co-solvent like methanol (e.g., 50 mL of 50:50 MeOH:H₂O) to

ensure solubility.

- **Instrument Setup:** Use an autotitrator equipped with a calibrated pH electrode. The titrant should be a standardized solution of a strong base (e.g., 0.1 M KOH).
- **Titration:** Titrate the sample solution with the base, recording the pH after each incremental addition of titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This can be determined from the first derivative of the titration curve.
- **Validation:** The protocol is validated by the prior calibration of the pH meter with standard buffers and the use of a standardized titrant.



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Caption: Workflow for pKa determination.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

- **Hazard Identification:** The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Some suppliers also note it may cause an allergic skin reaction (H317).
- **Personal Protective Equipment (PPE):** Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.
- **Storage Conditions:** The compound is hygroscopic and the Boc groups are sensitive to strong acids.[2][5] It should be stored in a tightly sealed container in a cool (recommended 2-8°C), dry place under an inert atmosphere such as nitrogen or argon to ensure long-term stability.[2]

Conclusion

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a sophisticated synthetic building block whose value is deeply rooted in its physicochemical properties. Its defined stereochemistry, predictable solubility, and the orthogonal nature of its protecting groups provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding and experimental validation of its melting point, solubility, and acidity are not merely academic exercises; they are prerequisites for developing robust, scalable, and reproducible synthetic processes in the pursuit of novel therapeutics.

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